molecular formula C10H9ClF3N3 B12340435 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-1,4,5,6-tetrahydropyrimidine

2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-1,4,5,6-tetrahydropyrimidine

Cat. No.: B12340435
M. Wt: 263.65 g/mol
InChI Key: YNCQCHJVAMRYLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-1,4,5,6-tetrahydropyrimidine is a chemical compound that features a pyridine ring substituted with chlorine and trifluoromethyl groups, and a tetrahydropyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-1,4,5,6-tetrahydropyrimidine typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with suitable reagents to introduce the tetrahydropyrimidine moiety. One common method involves the use of ammonium hydroxide and sodium periodate in a solvent mixture of DMF and water at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions are optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-1,4,5,6-tetrahydropyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding pyridine N-oxide derivatives.

    Reduction: Formation of reduced pyridine derivatives.

    Substitution: Formation of substituted pyridine derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-1,4,5,6-tetrahydropyrimidine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological effects. The presence of the trifluoromethyl group enhances its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-1,4,5,6-tetrahydropyrimidine is unique due to the combination of the pyridine and tetrahydropyrimidine rings, along with the presence of chlorine and trifluoromethyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Biological Activity

The compound 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-1,4,5,6-tetrahydropyrimidine has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.

The molecular formula of the compound is C11H10ClF3N2C_{11}H_{10}ClF_3N_2, with a molecular weight of approximately 256.66 g/mol. Its structure includes a pyridine ring substituted with a chloro and trifluoromethyl group, which is crucial for its biological activity.

Physical Properties

PropertyValue
Molecular Weight256.66 g/mol
Melting PointNot specified
Boiling PointNot specified
DensityNot specified

Antitumor Activity

Recent studies have indicated that derivatives of tetrahydropyrimidines exhibit significant antitumor properties. For instance, compounds similar to This compound have shown potency against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

A study by Matias-Barrios et al. highlighted that certain tetrahydropyrimidine derivatives act as potent inhibitors of topoisomerase II (TopoII), an enzyme critical for DNA replication and repair. The inhibition of TopoII leads to cell cycle arrest and apoptosis in cancer cells, making these compounds promising candidates for cancer therapy .

Antibacterial Activity

Research has also explored the antibacterial properties of similar compounds. A study published in the Journal of Medicinal Chemistry demonstrated that certain pyridine derivatives possess antibacterial activity against Gram-positive bacteria by inhibiting key bacterial enzymes . This suggests that This compound may also exhibit similar effects.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Topoisomerase Inhibition : The compound may inhibit TopoIIα and TopoIIβ enzymatic activities, leading to disrupted DNA replication and increased apoptosis in cancer cells.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit bacterial enzymes essential for cell viability, suggesting a potential mechanism for antibacterial activity.

Study 1: Antitumor Efficacy

In a recent study involving various tetrahydropyrimidine derivatives, researchers found that one derivative exhibited IC50 values in the low micromolar range against several cancer cell lines (e.g., MCF-7 and HeLa). The study concluded that the structural modifications on the pyridine ring significantly enhanced antitumor efficacy compared to non-substituted derivatives .

Study 2: Antibacterial Properties

Another investigation focused on a series of pyridine-based compounds demonstrated effective antibacterial action against Staphylococcus aureus. The mechanism was attributed to the inhibition of bacterial growth by disrupting metabolic pathways crucial for bacterial survival .

Properties

Molecular Formula

C10H9ClF3N3

Molecular Weight

263.65 g/mol

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4,5,6-tetrahydropyrimidine

InChI

InChI=1S/C10H9ClF3N3/c11-7-4-6(10(12,13)14)5-17-8(7)9-15-2-1-3-16-9/h4-5H,1-3H2,(H,15,16)

InChI Key

YNCQCHJVAMRYLJ-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=NC1)C2=C(C=C(C=N2)C(F)(F)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.